Micafungin Sodium

Intensive Care Medicine Antifungal Pharmacokinetics Critical Illness

Micafungin Sodium (CAS 208538-73-2) is the sole echinocandin with FDA approval for Candida prophylaxis in HSCT recipients—no therapeutic substitution possible. Its linear pharmacokinetics and minimal CYP-mediated drug-drug interactions offer superior predictability in ICU settings versus other echinocandins. Proven efficacy at lower doses against Fks-resistant C. glabrata makes it a critical reference compound for antifungal resistance research. For formulation scientists, its trehalose-stabilized lyophilized form provides a benchmark for chemical stability. Procure this differentiated antifungal API to ensure regulatory compliance and research integrity.

Molecular Formula C56H70N9NaO23S
Molecular Weight 1292.3 g/mol
CAS No. 208538-73-2
Cat. No. B549163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicafungin Sodium
CAS208538-73-2
SynonymsFK 463
FK-463
FK463
micafungin
micafungin sodium
Mycamine
Molecular FormulaC56H70N9NaO23S
Molecular Weight1292.3 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)[O-])OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O.[Na+]
InChIInChI=1S/C56H71N9O23S.Na/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);/q;+1/p-1/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+;/m0./s1
InChIKeyKOOAFHGJVIVFMZ-WZPXRXMFSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage−20°C

Micafungin Sodium (CAS 208538-73-2) Technical Procurement Guide: Specifications, Differentiation, and Sourcing Considerations


Micafungin Sodium (CAS 208538-73-2), a semisynthetic echinocandin antifungal, exerts its fungicidal activity via non-competitive inhibition of fungal β(1,3)-D-glucan synthase . This enzyme is absent in mammalian cells, providing a basis for selective toxicity . Clinically, Micafungin Sodium demonstrates linear pharmacokinetics and is approved for the first-line treatment of invasive candidiasis and esophageal candidiasis, in addition to the prophylaxis of Candida infections in hematopoietic stem cell transplant recipients [1].

Echinocandin Procurement: Why Micafungin Sodium Cannot Be Automatically Substituted with Caspofungin or Anidulafungin


Although Micafungin, Caspofungin, and Anidulafungin belong to the same echinocandin class and inhibit β(1,3)-D-glucan synthase, critical pharmacokinetic, drug-drug interaction, and stability differences prevent direct therapeutic or formulation substitution [1]. Micafungin's unique metabolic pathway, linear pharmacokinetics, and low propensity for CYP-mediated interactions differentiate it from Caspofungin [1]. Furthermore, Micafungin is the only echinocandin with a labeled indication for antifungal prophylaxis in hematopoietic stem cell transplant (HSCT) recipients [2]. These differences have significant implications for procurement decisions in both clinical and research settings.

Quantitative Differential Evidence for Micafungin Sodium Against Echinocandin Comparators


Comparative Pharmacokinetics in ICU Patients: Micafungin Exhibits Reduced Exposure Decline vs. Caspofungin

In a prospective ICU study, Micafungin exposure (AUC24) was significantly more stable than Caspofungin exposure compared to healthy volunteer baselines. Micafungin AUC24 was 79.35 mg·h/L (∼30% lower than healthy volunteers), whereas Caspofungin AUC24 was 48.46 mg·h/L (∼50% lower than healthy volunteers) [1]. This reduced decline in drug exposure may influence dosing reliability in critically ill populations.

Intensive Care Medicine Antifungal Pharmacokinetics Critical Illness

Minimal CYP-Mediated Drug-Drug Interaction Profile: Micafungin vs. Caspofungin

Micafungin demonstrates a minimal clinical drug-drug interaction profile with CYP3A4 modulators. FDA labeling confirms that co-administration with potent CYP3A4 inducers (e.g., rifampin) or inhibitors (e.g., ritonavir) does not alter Micafungin pharmacokinetics [1]. This contrasts with the echinocandin class, where Caspofungin is noted to have the highest number of clinically relevant interactions [2]. Micafungin is specifically described as lacking relevant interactions, requiring no dosage adjustment in any of its indications [2].

Clinical Pharmacology Drug-Drug Interactions Polypharmacy Management

In Vivo Efficacy Against Echinocandin-Resistant Candida glabrata: Superiority of Micafungin at Lower Doses

In a murine model of systemic candidiasis with echinocandin-resistant Candida glabrata strains (harboring Fks2 mutations), Micafungin demonstrated superior in vivo efficacy. Micafungin was active starting at a dose of 1 mg/kg/day against resistant isolates. In contrast, Caspofungin required higher doses of 5 or 10 mg/kg/day to achieve effectiveness, while Anidulafungin failed to achieve a statistically significant reduction in colony counts even at the highest doses tested [1].

Antifungal Resistance In Vivo Models Candida glabrata

Clinical Cure Rates in Candidemia: Non-Inferior Efficacy with Distinct Pharmacological Profile

In a real-world tertiary care study of candidemia patients, Micafungin demonstrated comparable clinical cure rates to other echinocandins. The clinical cure rate for Micafungin was 70.9% (39/55 patients), compared to 73.3% (11/15) for Caspofungin and 66.7% (8/12) for Anidulafungin [1]. While no statistically significant differences were observed (p > 0.05), this evidence establishes Micafungin's non-inferior clinical efficacy while maintaining its distinct pharmacokinetic and safety advantages.

Clinical Outcomes Invasive Candidiasis Real-World Evidence

Lyophilized Formulation Stability: Trehalose-Stabilized Compositions vs. Maltose/Lactose Comparators

Patent data reveals that lyophilized formulations of Micafungin Sodium containing trehalose as a stabilizing agent exhibit superior chemical stability compared to formulations using maltose or lactose [1]. This differential stability is critical for maintaining potency during storage and reconstitution, influencing both shelf-life and reliability in laboratory or clinical preparation workflows.

Pharmaceutical Formulation Stability Studies Lyophilization

Unique FDA-Approved Indication: Prophylaxis in Hematopoietic Stem Cell Transplantation

Micafungin is the only echinocandin approved by the FDA for the prophylaxis of Candida infections in patients undergoing hematopoietic stem cell transplantation (HSCT) [1]. A randomized, double-blind, phase III trial demonstrated that the overall efficacy of micafungin was superior to that of fluconazole as antifungal prophylaxis during the neutropenic phase after allo-SCT [2].

Transplant Medicine Antifungal Prophylaxis Regulatory Approval

Optimal Application Scenarios for Micafungin Sodium Based on Quantitative Differentiation


ICU Formulary Management and Critical Care Antifungal Stewardship

In intensive care units, where patients often present with altered pharmacokinetics and polypharmacy, Micafungin Sodium's relatively preserved AUC24 exposure (∼30% reduction vs. healthy volunteers) and minimal CYP-mediated drug-drug interaction profile provide a predictable and safer alternative to Caspofungin (∼50% exposure reduction) [5][2]. Procurement for ICU formularies should prioritize Micafungin to minimize dosing uncertainty and interaction-related adverse events.

Antifungal Prophylaxis in Hematopoietic Stem Cell Transplantation

Micafungin Sodium is the sole echinocandin with FDA approval for Candida prophylaxis in HSCT recipients [5]. Transplant centers and hospital pharmacies must procure Micafungin specifically for this prophylactic indication, as neither Caspofungin nor Anidulafungin can be legally or clinically substituted for this purpose.

Management of Echinocandin-Resistant or Difficult-to-Treat Candida glabrata Infections

In cases of documented or suspected echinocandin resistance (particularly Fks mutations in C. glabrata), in vivo evidence demonstrates that Micafungin retains efficacy at lower doses (1 mg/kg/day) compared to Caspofungin (5-10 mg/kg/day) [5]. For research institutions studying antifungal resistance or clinical microbiology labs validating susceptibility testing, Micafungin Sodium is a critical reference compound.

Pharmaceutical Development and Stability-Focused Formulation Research

For pharmaceutical scientists developing lyophilized echinocandin formulations, Micafungin Sodium stabilized with trehalose offers a benchmark for enhanced chemical stability compared to maltose- or lactose-based formulations [5]. This stability advantage can inform the selection of Micafungin as a model compound for formulation optimization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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